molecular formula C20H44BrNO B3250405 Hexadecyl(2-hydroxyethyl)dimethylazanium bromide CAS No. 20317-32-2

Hexadecyl(2-hydroxyethyl)dimethylazanium bromide

Cat. No.: B3250405
CAS No.: 20317-32-2
M. Wt: 394.5 g/mol
InChI Key: GGDGVDMTSZPOIB-UHFFFAOYSA-M
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Description

Hexadecyl(2-hydroxyethyl)dimethylazanium bromide ( 20317-32-2) is a quaternary ammonium compound (QAC) of significant interest in scientific research due to its amphiphilic structure and cationic nature . With a molecular weight of 394.5 g/mol and a formula of C20H44BrNO, this compound features a central nitrogen atom bonded to a hydrophobic hexadecyl (C16) chain, two methyl groups, and a hydrophilic 2-hydroxyethyl group, with a bromide anion completing the structure . This configuration classifies it as a cationic surfactant, enabling its primary function in disrupting cellular membranes and reducing surface tension at interfaces . In research and development, this compound serves multiple domains. In antimicrobial and toxicology studies , its mechanism as a QAC draws parallels to compounds like Ethylhexadecyldimethylammonium Bromide, which has been shown to trigger an inflammatory response in human keratinocytes via the NF-κB pathway, suggesting potential for investigating skin irritation and immunotoxicology . Its surfactant properties make it highly valuable in nanotechnology and materials science . Related QACs such as Hexadecyltrimethylammonium Bromide are extensively used as templating agents for synthesizing mesoporous silica nanoparticles (e.g., MCM-41) and for controlling the morphology of gold nanoparticles . In biotechnology , cationic surfactants of this class are fundamental in cell lysis protocols and the isolation of high-molecular-weight DNA, where they help remove contaminants like polysaccharides . Furthermore, its structure is of interest in corrosion science , as similar ammonium compounds are studied as mixed-type corrosion inhibitors for mild steel in acidic environments . This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

hexadecyl-(2-hydroxyethyl)-dimethylazanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44NO.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(2,3)19-20-22;/h22H,4-20H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDGVDMTSZPOIB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCO.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20317-32-2
Record name Cetyldimethyl(2-hydroxyethyl)ammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20317-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

**synthetic Methodologies and Chemical Modification of Hexadecyl 2 Hydroxyethyl Dimethylazanium Bromide**

Established Synthetic Routes for Hexadecyl(2-hydroxyethyl)dimethylazanium Bromide

The primary synthetic route for this compound is the N-alkylation of N,N-dimethyl-2-hydroxyethylamine with a suitable hexadecylating agent, typically 1-bromohexadecane (B154569). This reaction, a classic example of a Menshutkin reaction, involves the nucleophilic attack of the tertiary amine's nitrogen atom on the electrophilic carbon of the alkyl halide.

The general reaction is as follows:

CH3(CH2)15Br + (CH3)2NCH2CH2OH → [CH3(CH2)15N(CH3)2(CH2CH2OH)]+Br-

This synthesis is typically carried out by heating the reactants, either neat (solvent-free) or in a suitable polar aprotic solvent such as acetonitrile (B52724), acetone, or an alcohol like isopropanol (B130326) or ethanol, to facilitate the reaction.

While specific optimization studies for the synthesis of this compound are not readily found, general principles for optimizing Menshutkin reactions can be applied. Key parameters to consider include:

Temperature: Increasing the reaction temperature generally accelerates the rate of quaternization. However, excessively high temperatures can lead to side reactions and decomposition of the product.

Reactant Stoichiometry: A slight excess of the alkylating agent (1-bromohexadecane) can be used to ensure complete conversion of the tertiary amine.

Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents are often preferred as they can stabilize the charged transition state of the reaction.

Reaction Time: The reaction is monitored over time to determine the point of maximum yield before the onset of significant side product formation.

For structurally similar compounds, reaction temperatures in the range of 80-120°C for several hours have been reported to give good yields.

Table 1: Hypothetical Optimization Parameters for the Synthesis of this compound

ParameterRange/OptionsAnticipated Effect on Yield
Temperature60-140°CIncreases with temperature up to an optimal point, then may decrease due to degradation.
Molar Ratio (Alkyl Halide:Amine)1:1 to 1.2:1A slight excess of alkyl halide may drive the reaction to completion.
SolventSolvent-free, Acetonitrile, IsopropanolSolvent-free can be efficient; polar aprotic solvents can enhance the reaction rate.
Reaction Time2-24 hoursYield increases with time until the reaction reaches completion.

After the reaction is complete, the crude product, which is a salt, often precipitates from the reaction mixture upon cooling, especially if a non-polar co-solvent is added. Common purification techniques for quaternary ammonium (B1175870) salts include:

Recrystallization: The crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate (B1210297) and ethanol) and allowed to cool slowly, leading to the formation of purified crystals.

Washing: The crude solid can be washed with a solvent in which the product is sparingly soluble but the unreacted starting materials are soluble (e.g., diethyl ether or acetone) to remove impurities.

The purity of the final product is typically assessed using a combination of methods:

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound by identifying the different types of protons and carbons and their connectivity.

Fourier-Transform Infrared (FTIR) spectroscopy: Identifies the presence of key functional groups, such as the O-H bond of the hydroxyethyl (B10761427) group and the C-N bonds.

Melting Point Analysis: A sharp and well-defined melting point is indicative of a high-purity crystalline solid.

Titration Methods: Two-phase titration methods can be used to determine the percentage of active quaternary ammonium compound.

Strategies for Functionalization and Derivatization

Further chemical modification of this compound can be envisioned to create analogues with tailored properties.

Analogues of this compound with different alkyl chain lengths can be synthesized by using different alkyl bromides in the quaternization reaction. For example, using 1-bromododecane (B92323) would yield Dodecyl(2-hydroxyethyl)dimethylazanium bromide, while 1-bromooctadecane (B154017) would produce Octadecyl(2-hydroxyethyl)dimethylazanium bromide. These modifications would primarily alter the hydrophobicity of the molecule.

The primary site for introducing new functional groups is the hydroxyl group of the 2-hydroxyethyl moiety. This can be achieved through various reactions, such as:

Esterification: The hydroxyl group can be reacted with acyl chlorides or carboxylic anhydrides to form esters. This would introduce a new ester functional group and could be used to attach a wide variety of R groups.

Etherification: The hydroxyl group can be deprotonated with a base and then reacted with an alkyl halide to form an ether linkage.

These modifications would allow for the introduction of a wide range of functionalities, potentially altering the compound's solubility, reactivity, and interfacial properties.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles can be applied to the synthesis of this compound to reduce its environmental impact.

Solvent-Free Synthesis: As mentioned, conducting the quaternization reaction without a solvent (neat) is a key green chemistry approach. This eliminates the need for potentially hazardous and volatile organic solvents, reduces waste, and can simplify the purification process. For the synthesis of a structurally similar compound, a solvent-free method has been reported to be effective. google.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of quaternization reactions, often leading to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating. This technique is often compatible with solvent-free conditions, further enhancing its green credentials.

Atom Economy: The Menshutkin reaction is an addition reaction and has a high atom economy, as all the atoms of the reactants are incorporated into the final product.

Table 2: Comparison of Synthetic Approaches

ApproachAdvantagesConsiderations
Conventional Heating with SolventWell-established, good control over temperature.Requires solvent, longer reaction times, higher energy consumption.
Solvent-Free SynthesisReduces waste, simplifies workup, lower environmental impact.May require higher temperatures, potential for viscosity issues.
Microwave-Assisted SynthesisRapid reaction rates, higher yields, lower energy consumption.Requires specialized equipment.

**fundamental Physicochemical Behavior and Self Assembly Properties**

Surface Activity and Interfacial Tension Phenomena

The presence of a long hydrophobic hexadecyl chain and a polar dimethyl(2-hydroxyethyl)azanium headgroup imparts significant surface activity to Hexadecyl(2-hydroxyethyl)dimethylazanium bromide. This dual character drives the molecules to accumulate at interfaces, thereby reducing the interfacial tension.

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. Above the CMC, the surface tension of the solution remains relatively constant as additional surfactant molecules preferentially form micelles rather than further populating the interface.

Several factors can influence the CMC of a surfactant like this compound:

Temperature: For ionic surfactants, the CMC typically exhibits a U-shaped dependence on temperature. scialert.net Initially, an increase in temperature often leads to a decrease in the CMC due to the disruption of water structure around the hydrophobic tail, which favors micellization. biotech-asia.orgscispace.com However, at higher temperatures, the increased thermal energy can disrupt the micelles, leading to an increase in the CMC. scialert.netscispace.com

Presence of Electrolytes: The addition of salts to a solution of an ionic surfactant generally lowers the CMC. The counterions from the salt can screen the electrostatic repulsion between the charged head groups of the surfactant molecules in a micelle, thus promoting aggregation at lower concentrations.

Organic Additives: The presence of organic molecules, such as alcohols, can also affect the CMC. These molecules can be incorporated into the micelles, altering their stability and formation characteristics. nih.gov

Hydrophobic Chain Length: A longer hydrophobic chain generally leads to a lower CMC, as the greater hydrophobicity provides a stronger driving force for the molecules to escape the aqueous environment and form micelles.

Table 1: Factors Influencing the Critical Micelle Concentration (CMC) of Cationic Surfactants

FactorEffect on CMCRationale
Increasing Temperature Typically decreases, then increases (U-shaped curve)Initial disruption of water structure favors micellization; subsequent thermal disruption of micelles disfavors it. scialert.netscispace.com
Addition of Electrolytes DecreasesScreening of electrostatic repulsion between head groups promotes aggregation.
Addition of Alcohols Can increase or decreaseIncorporation into micelles alters stability; effect depends on alcohol chain length and concentration. nih.gov
Increasing Hydrophobic Chain Length DecreasesStronger hydrophobic effect provides a greater driving force for micellization.

The amphiphilic nature of this compound drives its adsorption at various interfaces, most notably the liquid-air and liquid-solid interfaces. At the liquid-air interface, the hydrophobic hexadecyl tails orient towards the air, while the hydrophilic head groups remain in the aqueous phase. This arrangement reduces the surface tension of the water.

While direct studies on the adsorption of this compound at the liquid-solid interface were not found, the behavior of similar cationic surfactants, such as Hexadecyltrimethylammonium Bromide (CTAB), provides a useful analogue. Cationic surfactants readily adsorb onto negatively charged solid surfaces, such as silica (B1680970). This adsorption is initially driven by electrostatic attraction between the positively charged surfactant head groups and the negative surface sites. As the surfactant concentration increases, hydrophobic interactions between the adsorbed surfactant molecules can lead to the formation of surface aggregates, such as hemimicelles and admicelles. The adsorption of CTAB on silica has been shown to be effective for the removal of dyes from water, indicating a strong interaction with the solid surface. nih.govresearchgate.net

Micellization and Aggregate Formation of this compound

Above the CMC, this compound molecules self-assemble into a variety of aggregates, the morphology of which is dependent on factors such as concentration, temperature, and the presence of additives.

The initial aggregates formed by surfactants in solution are typically spherical micelles. In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic head groups form the outer corona, interacting with the surrounding aqueous environment.

As the surfactant concentration increases, or upon the addition of certain salts or other molecules, these spherical micelles can undergo a transition to form larger, more complex structures. For instance, in binary mixtures of surfactants, a change from ellipsoidal to spheroidal shapes has been observed with varying mole fractions. biotech-asia.org In systems containing the closely related surfactant, cetyltrimethylammonium bromide (CTAB), transitions from spherical to rod-like micelles and subsequently to vesicles have been documented upon mixing with other surfactants. biotech-asia.org This transition is driven by changes in the packing parameter of the surfactant molecules.

Spherical Micelles: Favored at concentrations just above the CMC.

Rod-like or Worm-like Micelles: Formed at higher surfactant concentrations or in the presence of additives that screen head group repulsion, allowing for more linear growth.

Vesicles: Bilayer structures that enclose a solvent core. Their formation is often observed in mixtures of surfactants or under specific temperature and concentration conditions.

At higher concentrations, surfactant solutions can exhibit complex phase behavior, including the formation of liquid crystalline phases. These phases are characterized by a degree of order that is intermediate between that of a crystalline solid and an isotropic liquid. Common liquid crystalline phases for surfactants include:

Nematic Phase: Molecules have long-range orientational order but no positional order.

Smectic Phases: Molecules are arranged in layers, with orientational order within the layers.

While specific studies on the liquid crystalline phases of pure this compound were not identified in the provided search results, the general behavior of cationic surfactants suggests that it is likely to form such phases at high concentrations. The formation and type of liquid crystalline phase are highly dependent on the molecular geometry of the surfactant, as well as temperature and the presence of cosolvents or salts.

Rheological Properties of this compound Solutions and Aggregates

The rheological, or flow, properties of this compound solutions are strongly influenced by the size, shape, and interactions of the self-assembled aggregates.

Solutions of spherical micelles typically exhibit Newtonian behavior, where the viscosity is independent of the shear rate. However, the formation of larger, anisotropic aggregates, such as rod-like or worm-like micelles, can lead to a dramatic increase in viscosity and the emergence of non-Newtonian behavior. These elongated micelles can entangle, forming a transient network that imparts viscoelastic properties to the solution.

A common rheological behavior observed in solutions of worm-like micelles is shear thinning . At low shear rates, the entangled network remains largely intact, resulting in high viscosity. As the shear rate increases, the micelles align with the direction of flow, and the network is disrupted, leading to a decrease in viscosity. researchgate.netresearchgate.net

While direct rheological data for this compound is limited, studies on analogous systems provide insight. For example, solutions of hexadecyltrimethylammonium bromide (CTAB) in the presence of sodium salicylate (B1505791) are well-known to form long, flexible worm-like micelles that exhibit pronounced shear-thinning and viscoelastic behavior. researchgate.net The viscosity of these solutions can be a strong function of both concentration and the molar ratio of salt to surfactant.

Table 2: Expected Rheological Behavior of this compound Solutions Based on Aggregate Morphology

Aggregate MorphologyExpected Rheological BehaviorRationale
Spherical Micelles Newtonian (viscosity independent of shear rate)Small, non-interacting spheres do not significantly obstruct flow.
Rod-like/Worm-like Micelles Shear-thinning, ViscoelasticEntanglement of elongated micelles creates a network that is disrupted by shear. researchgate.netresearchgate.net

**mechanistic Investigations of Molecular Interactions of Hexadecyl 2 Hydroxyethyl Dimethylazanium Bromide**

Interactions with Model Biological Membranes (Liposomes, Bilayers)

The interaction of cationic surfactants with model biological membranes, such as liposomes and lipid bilayers, is a critical area of study. These interactions are primarily governed by a combination of electrostatic and hydrophobic forces, leading to adsorption onto the membrane surface, and at sufficient concentrations, disruption of the membrane structure.

The initial interaction of a cationic surfactant like Hexadecyl(2-hydroxyethyl)dimethylazanium bromide with a lipid membrane is driven by the electrostatic attraction between its positively charged quaternary ammonium (B1175870) headgroup and the often negatively charged components of the membrane. Following this initial adsorption, the hydrophobic hexadecyl tail can insert into the nonpolar core of the lipid bilayer.

At low concentrations, this insertion can lead to an increase in the fluidity of the membrane. As the concentration of the surfactant increases, the accumulation of surfactant molecules within the bilayer induces mechanical stress. This can lead to the formation of pores, increased membrane permeability, and eventually, the complete solubilization of the membrane into mixed micelles composed of lipids and surfactant molecules. The presence of the hydroxyethyl (B10761427) group may influence the hydration layer around the headgroup, potentially modulating the depth of insertion and the specific mechanism of disruption.

The primary driving force for the initial binding of this compound to a lipid membrane is the electrostatic interaction between the cationic headgroup and anionic lipid components such as phosphatidylserine (B164497) or phosphatidic acid. This interaction is sensitive to the ionic strength of the surrounding medium; high salt concentrations can screen the electrostatic attraction and reduce binding.

Binding and Association with Macromolecules In Vitro (Non-Enzymatic/Non-Clinical Context)

The interactions of cationic surfactants with macromolecules such as proteins and nucleic acids are complex and depend on the specific nature of both the surfactant and the macromolecule.

The interaction of this compound with proteins is expected to be multifaceted. An initial electrostatic interaction is likely to occur between the cationic headgroup of the surfactant and negatively charged amino acid residues (e.g., aspartic acid, glutamic acid) on the protein surface. Subsequently, the hydrophobic tail can interact with nonpolar regions of the protein, potentially leading to conformational changes and denaturation at higher surfactant concentrations. Studies on similar compounds, such as hexadecylammonium bromide, with proteins like gelatin have demonstrated complex interactions that are dependent on pH and the formation of surfactant-protein complexes.

Cationic surfactants are known to interact strongly with polyanionic nucleic acids like DNA and RNA. The primary interaction is the electrostatic attraction between the positively charged surfactant headgroup and the negatively charged phosphate (B84403) backbone of the nucleic acid. This can lead to the condensation and compaction of the nucleic acid. Research on analogous surfactants like dodecyltrimethylammonium (B156365) bromide (DTAB) with DNA has shown that at low concentrations, individual surfactant molecules bind, while at higher concentrations, hydrophobic interactions between the alkyl tails of the bound surfactant molecules lead to DNA compaction. It is plausible that this compound would follow a similar mechanism of interaction.

Mechanisms of Interfacial Adsorption and Orientation

The surface-active properties of this compound drive its adsorption at interfaces, such as the air-water interface. At such an interface, the amphiphilic nature of the molecule leads to a specific orientation. The hydrophilic (2-hydroxyethyl)dimethylazanium bromide headgroup remains in the aqueous phase, while the hydrophobic hexadecyl tail orients away from the water, into the air or a nonpolar phase.

This adsorption reduces the surface tension of the water. As the concentration of the surfactant in the bulk solution increases, the interface becomes more crowded with surfactant molecules. The presence of the hydroxyethyl group in the headgroup can increase its hydrophilicity and may influence the packing of the surfactant molecules at the interface. Studies on similar surfactants with hydroxyethyl groups have suggested that such modifications can weaken the interfacial accumulation ability and increase the area occupied by each molecule at the interface.

**applications in Materials Science, Chemical Processes, and Formulation Science**

Role in Advanced Materials Development

The amphiphilic nature of Hexadecyl(2-hydroxyethyl)dimethylazanium bromide makes it a crucial component in the bottom-up fabrication and modification of advanced materials. It functions as a molecular architect, guiding the formation of nanostructures and altering the surface characteristics of various substrates.

As a cationic surfactant, this compound plays a pivotal role as a structure-directing agent (SDA) in the synthesis of mesoporous materials, particularly mesoporous silica (B1680970). The synthesis process involves the self-assembly of surfactant molecules into micelles in an aqueous solution. These micelles act as templates around which inorganic precursors, such as tetraethyl orthosilicate (B98303) (TEOS), hydrolyze and condense.

The general mechanism follows these steps:

Micelle Formation: In solution, the surfactant molecules aggregate to form spherical or rod-like micelles, with their hydrophobic hexadecyl tails forming the core and the hydrophilic (2-hydroxyethyl)dimethylazanium heads oriented towards the aqueous medium.

Template-Directed Condensation: The inorganic silica precursors are attracted to the charged surface of the micelles, often through electrostatic interactions. They then undergo hydrolysis and polycondensation, forming a solid inorganic framework that encapsulates the micellar template.

Template Removal: The organic template is subsequently removed, typically through calcination (high-temperature heating) or solvent extraction. This leaves behind a solid material with a network of uniform, mesoscale pores that are a negative replica of the original micellar structure.

The use of mixed surfactant systems, such as combining cetyltrimethylammonium bromide (a close analog) with other surfactants, has been shown to enable the synthesis of specific morphologies like rod-like mesoporous silica. researchgate.net By controlling parameters like pH and surfactant ratios, researchers can tailor the final structure. researchgate.net A patent describes using a ferrocene-containing hexadecyl ammonium (B1175870) bromide surfactant to prepare magnetic mesoporous materials, highlighting the versatility of this class of compounds as templates. google.com

Table 1: Influence of Surfactant Template on Mesoporous Material Properties

PropertyDescriptionRole of this compound
Pore Size The diameter of the channels within the material.Primarily determined by the size of the micelle core, which is influenced by the length of the hexadecyl chain.
Morphology The overall shape of the material (e.g., spheres, rods).Influenced by the packing of surfactant micelles, which can be controlled by synthesis conditions like pH and temperature. researchgate.net
Wall Thickness The thickness of the inorganic framework between pores.Controlled by the degree of condensation of the silica precursor around the micellar template.
Surface Area The total area of the material's surface, including the pore walls.High surface areas are achieved due to the extensive network of uniform pores created by the removal of the surfactant template.

The ability of this compound to adsorb onto surfaces allows it to be used for modifying the properties of various materials. This is crucial for improving compatibility between different phases, introducing new functionalities, and controlling surface energy.

Polymer Modification: Polymer surfaces can be modified through physical or chemical methods to alter properties like wettability and adhesion. researchgate.net Cationic surfactants, such as the subject compound, can adsorb onto negatively charged polymer surfaces through electrostatic interactions. The exposed hydrophobic tails then render the surface more hydrophobic. Conversely, the hydrophilic headgroup, containing the hydroxyethyl (B10761427) moiety, can increase the hydrophilicity of a surface and provide a reactive site for further functionalization. For instance, polymers like poly(2-hydroxyethyl methacrylate) are used for surface modifications to create hydrophilic coatings. nih.gov

Inorganic Substrate Functionalization: Similar principles apply to inorganic materials. Cellulose (B213188) nanocrystals (CNCs), which have a negative surface charge, can be modified by cationic surfactants like cetyltrimethylammonium bromide (CTAB). mdpi.com This modification neutralizes the surface charge, alters the wettability from hydrophilic to more hydrophobic, and changes the material's dispersion characteristics. mdpi.com The presence of the 2-hydroxyethyl group in this compound offers an additional advantage by providing a potential site for hydrogen bonding, which can influence its adsorption behavior and interaction with substrates like cellulose or silica. mdpi.com

Table 2: Research Findings on Surface Modification using Cationic Surfactants

SubstrateSurfactant UsedObserved EffectPotential Implication for this compound
Cellulose Nanocrystals (CNCs)Cetyltrimethylammonium bromide (CTAB)Surface charge neutralization, increased hydrophobicity, decreased crystallinity index. mdpi.comSimilar effects are expected, with the hydroxyethyl group potentially enhancing interaction with hydroxyl-rich surfaces.
Poly(methyl methacrylate)Alkyl radicals derived from bromohexanoic acidCovalent modification of the polymer surface with different organic groups. nih.govWhile a different mechanism, it shows the principle of altering polymer surfaces to attach functional groups.
Hydrogels (poly(HEMA))Collagen, Laminin, FibronectinEnhanced adhesion and growth of cells on the hydrogel surface. researchgate.netThe hydroxyethyl group on the surfactant is a key component of the hydrogel itself, indicating its biocompatible and functional nature.

Functional coatings are designed to impart specific properties to a surface beyond simple protection or aesthetics. This compound can be incorporated into coating formulations to provide benefits such as antistatic, antimicrobial, or hydrophilic properties.

As a quaternary ammonium salt, it possesses inherent antistatic properties by forming a conductive layer on surfaces that helps to dissipate static charge. Its cationic nature also endows it with antimicrobial activity, making it a candidate for use in antimicrobial coatings. Furthermore, the hydroxyethyl group in its head region can enhance the hydrophilicity and moisture retention of a coating, which is valuable for applications like anti-fog films. Research into related compounds, such as hexadecyl methyl dihydroxyethyl ammonium bromide, has shown they exhibit good solubilization, foaming, and emulsifying properties, which are essential for the stability and performance of coating formulations. researchgate.net

Catalytic Applications of this compound

The compound's ability to form distinct phases and concentrate reactants allows it to function as a catalyst in various chemical reactions, most notably in phase-transfer and micellar catalysis.

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). theaic.org Many organic synthesis reactions involve a water-soluble inorganic nucleophile and an organic-soluble substrate. Without a catalyst, the reaction is often impractically slow due to the inability of the reactants to meet.

This compound acts as a phase-transfer catalyst by transporting the aqueous-phase reactant into the organic phase. The mechanism proceeds as follows:

The cationic head of the surfactant pairs with the anion of the reactant in the aqueous phase.

The long, hydrophobic hexadecyl tail of the surfactant solubilizes this ion pair in the organic phase.

Once in the organic phase, the "naked" anion is highly reactive and readily reacts with the organic substrate.

After the reaction, the catalyst cation is regenerated and can return to the aqueous phase to transport another reactant anion.

This process eliminates the need for expensive, toxic, or anhydrous organic solvents, making it a cornerstone of green chemistry. theaic.org Quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB) are widely used for this purpose in reactions such as the alkylation of hydantoins. nih.gov The structure of this compound is well-suited for this role, offering an efficient means to shuttle anions across the phase boundary.

In aqueous solutions above its critical micelle concentration (CMC), this compound self-assembles into micelles. These micelles can act as nanoreactors, significantly accelerating reaction rates—a phenomenon known as micellar catalysis. mdpi.com

The rate enhancement is attributed to several factors:

Concentration Effect: The micelle can solubilize and concentrate both reactants within its small volume, increasing the frequency of molecular collisions. Hydrophobic reactants partition into the hydrocarbon core of the micelle, while charged reactants can be attracted to the Stern layer at the micelle-water interface.

Medium Effect: The microenvironment within the micelle is different from the bulk solvent. The micellar core is nonpolar, resembling an organic solvent, while the surface is highly charged and has a lower dielectric constant than water. This can stabilize transition states and alter reaction pathways. mdpi.com

Electrostatic Interactions: For reactions involving ions, the charged surface of a cationic micelle can attract anionic reactants and repel cationic ones, thereby catalyzing or inhibiting the reaction through electrostatic stabilization or destabilization of the transition state.

Studies on similar cationic surfactants have demonstrated dramatic rate enhancements. For example, the hydrolysis of certain esters and phosphates has been shown to be accelerated by orders of magnitude in the presence of cationic micelles. mdpi.com The hydrophobic effect, which drives organic compounds into the micellar core, is a key factor in accelerating apparent reaction rates and can also enhance selectivity. mdpi.com

Role in Colloid and Interface Engineering

This compound, as a cationic surfactant, possesses a molecular structure that makes it highly active at interfaces. This activity is central to its role in colloid and interface engineering, where it can be employed to manipulate the interactions between different phases of matter. Its amphiphilic nature, with a long hydrophobic hexadecyl tail and a hydrophilic dimethyl hydroxyethyl ammonium head group, allows it to adsorb at oil-water, air-water, and solid-water interfaces, thereby altering the interfacial properties.

Cationic surfactants like this compound are known to be effective emulsifying agents. By reducing the interfacial tension between two immiscible liquids, such as oil and water, they facilitate the formation of stable emulsions. The surfactant molecules form a protective layer around the dispersed droplets, preventing them from coalescing. The hydrophilic head groups orient towards the aqueous phase, while the hydrophobic tails extend into the oil phase, creating a steric and electrostatic barrier that promotes stability. Research on similar long-chain quaternary ammonium salts with hydroxyethyl groups has demonstrated their good emulsifying properties.

Conversely, the same surfactant properties that enable emulsification can be harnessed for demulsification, the process of breaking emulsions. In industrial applications, particularly in the petroleum industry, crude oil is often produced as a stable water-in-oil emulsion. Demulsifiers are required to separate the water from the oil before transportation and refining. A demulsifier must displace the naturally occurring emulsifiers, such as asphaltenes and resins, from the oil-water interface. An effective demulsifier will then promote the coalescence of the dispersed water droplets, leading to phase separation. While specific research on the demulsification performance of this compound is not extensively documented in publicly available literature, its chemical structure suggests it could be effective in certain formulations, potentially in combination with other surface-active agents to achieve the desired hydrophilic-lipophilic balance (HLB) for a specific emulsion system.

The interaction of this compound with solid particles suspended in a liquid medium can lead to either flocculation or dispersion, depending on the concentration of the surfactant and the surface charge of the particles.

As a cationic surfactant, it will readily adsorb onto negatively charged particulate surfaces, such as silica, clays, and many types of nanoparticles in aqueous suspensions. At low concentrations, the surfactant can neutralize the surface charge of the particles, reducing the electrostatic repulsion between them. This can lead to van der Waals forces becoming dominant, causing the particles to agglomerate and form flocs, which can then be separated from the liquid. This process of flocculation is critical in applications such as wastewater treatment and mineral processing.

At higher concentrations, beyond the point of charge neutralization, continued adsorption of the surfactant can lead to a charge reversal on the particle surfaces, making them positively charged. This restabilizes the suspension through electrostatic repulsion, resulting in a well-dispersed system. Furthermore, the adsorbed surfactant layer can provide a steric barrier that prevents particles from approaching each other too closely. This dispersing effect is valuable in formulations where a stable suspension of particles is required, such as in paints, inks, and ceramic slurries.

Corrosion Inhibition Mechanisms on Metallic Surfaces

This compound is expected to function as an effective corrosion inhibitor for metallic surfaces, particularly for steel in acidic environments. Its mechanism of action is primarily based on its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The inhibition process involves several interconnected mechanisms.

The adsorption of the surfactant onto the metal surface can occur through both physisorption and chemisorption. Physisorption involves the electrostatic interaction between the positively charged cationic head group of the surfactant and a negatively charged metal surface (in the presence of specifically adsorbed anions like Cl⁻ or SO₄²⁻). The long hydrophobic hexadecyl tail then forms a dense layer that repels water and corrosive species.

Chemisorption involves the sharing of electrons between the surfactant molecule and the metal. The nitrogen and oxygen atoms in the hydrophilic head group possess lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate covalent bond. This type of interaction generally leads to a more stable and effective protective layer.

The formation of this adsorbed layer inhibits corrosion by:

Blocking Active Sites: The surfactant molecules cover the anodic and cathodic sites on the metal surface, thereby stifling the electrochemical reactions of corrosion. The anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution in acidic media) are both hindered. This classifies the compound as a mixed-type inhibitor.

Forming a Diffusion Barrier: The hydrophobic layer created by the long alkyl chains of the adsorbed surfactant acts as a physical barrier, preventing the diffusion of corrosive species (such as H⁺ and Cl⁻ ions) from the bulk solution to the metal surface and the diffusion of dissolved metal ions from the surface into the solution.

Electrochemical studies on closely related cationic surfactants, such as Hexadecylpyridinium bromide (HDPB) and 1-Hexadecyl-3-methylimidazolium Bromide (HMIBr), provide insight into the expected behavior. Potentiodynamic polarization studies on these similar compounds show that they decrease the corrosion current density and affect both the anodic and cathodic branches of the polarization curves, confirming their mixed-type inhibitory action. Electrochemical Impedance Spectroscopy (EIS) measurements typically show an increase in the charge transfer resistance and a decrease in the double-layer capacitance upon the addition of the inhibitor, which is indicative of the formation of a protective adsorbed film on the metal surface.

The effectiveness of the inhibition is generally found to increase with the concentration of the inhibitor up to a certain point, often related to its critical micelle concentration (CMC). The adsorption of these inhibitors on the metal surface is often found to follow the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface.

Table 1: Representative Electrochemical Data for a Cationic Surfactant Corrosion Inhibitor (1-Hexadecyl-3-methylimidazolium Bromide in 1 M HCl) Illustrating a Typical Inhibition Mechanism

Inhibitor Concentration (M)Corrosion Current Density (j_corr) (μA/cm²)Inhibition Efficiency (IE%)Charge Transfer Resistance (R_ct) (Ω·cm²)Double Layer Capacitance (C_dl) (μF/cm²)
0 (Blank)1056-4585
1.00E-0518582.522542
5.00E-0510290.345035
1.00E-046593.878028
5.00E-044296.0125022
1.00E-033396.9185018

Note: This data is for 1-Hexadecyl-3-methylimidazolium Bromide, a structurally similar cationic surfactant, and is presented to illustrate the typical electrochemical behavior of such inhibitors. Specific values for this compound may vary.

**advanced Analytical and Spectroscopic Characterization of Hexadecyl 2 Hydroxyethyl Dimethylazanium Bromide**

Chromatographic Separation and Identification Techniques

Chromatography is a cornerstone for the separation and analysis of quaternary ammonium (B1175870) compounds (QACs). Given their cationic nature and low volatility, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the predominant approach for their analysis.

The development of a robust HPLC method for Hexadecyl(2-hydroxyethyl)dimethylazanium bromide is critical for its separation from complex mixtures. Due to the compound's permanent positive charge and long alkyl chain, reversed-phase chromatography is a common and effective technique.

Key aspects of HPLC method development include:

Column Selection: A C18 stationary phase is frequently used, providing hydrophobic interactions with the hexadecyl chain of the molecule. researchgate.net The choice of column chemistry is vital for achieving adequate retention and resolution.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. rsc.orgresearchgate.net The inclusion of an acidic modifier, such as formic acid, is common to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. rsc.orgresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the strongly retained long-chain QACs. rsc.orgresearchgate.net

Detector: While a UV detector can be used if the molecule possesses a chromophore, its applicability is limited for simple QACs. Therefore, coupling HPLC with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) is preferred for sensitive and specific detection.

Below is an interactive table summarizing a typical set of HPLC parameters for the analysis of long-chain quaternary ammonium compounds.

ParameterConditionRationale
Analytical ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Provides hydrophobic interaction with the C16 alkyl chain for retention.
Mobile Phase AWater with 0.1% Formic AcidAqueous component of the mobile phase; acid improves peak shape and ionization. rsc.org
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic AcidOrganic solvent to elute the analyte from the column. researchgate.net
Elution ModeGradientAllows for the effective elution of compounds with varying polarities. rsc.org
Flow Rate0.5 - 1.0 mL/minStandard flow rate for analytical scale columns.
Column Temperature30 - 40 °CImproves peak symmetry and reduces viscosity.
Injection Volume5 - 20 µLDependent on sample concentration and instrument sensitivity.
DetectorMass Spectrometer (ESI-MS)Provides high sensitivity and specificity for permanently charged QACs.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the analysis of this compound.

Structural Elucidation: Electrospray ionization (ESI) in positive ion mode is the preferred technique for analyzing QACs, as they are pre-charged in solution. researchgate.netrsc.org In a single MS scan, the compound is detected as its intact cation, [C₂₀H₄₄NO]⁺.

Tandem mass spectrometry (MS/MS) is employed for unambiguous structural confirmation. nih.govnih.gov In this technique, the parent ion corresponding to the Hexadecyl(2-hydroxyethyl)dimethylazanium cation is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for QACs involve the loss of alkyl groups and cleavages within the molecular structure, which helps to confirm the lengths of the alkyl chains and the identity of the head group. nih.gov

Quantification: For quantitative analysis, tandem MS is operated in the multiple reaction monitoring (MRM) mode. rsc.org This highly specific and sensitive technique involves monitoring a specific fragmentation transition (from a precursor ion to a product ion). nih.gov This allows for accurate quantification even in complex matrices.

ParameterDescriptionExpected Value / Observation
Ionization ModeElectrospray Ionization (ESI), Positive ModeIdeal for pre-charged cationic species. researchgate.net
Parent Ion (Precursor Ion)The intact cation [M]⁺m/z 328.5 (for C₂₀H₄₄NO⁺)
Key MS/MS Fragments (Product Ions)Characteristic ions formed upon collision-induced dissociation.Fragments corresponding to the loss of the hexadecyl chain, the hydroxyethyl (B10761427) group, or methyl groups.
Quantitative TechniqueMultiple Reaction Monitoring (MRM)Monitors a specific precursor → product ion transition for high sensitivity and specificity. rsc.org

Gas chromatography is generally not suitable for the direct analysis of quaternary ammonium salts like this compound due to their non-volatile and thermally labile nature. However, GC is a valuable technique for assessing the purity of the starting materials used in its synthesis or for detecting volatile byproducts. For instance, the synthesis of this compound typically involves the reaction of 1-bromohexadecane (B154569) with 2-(dimethylamino)ethanol. GC can be used to ensure the purity of these precursors and to verify that they have been fully consumed in the reaction, ensuring no residual starting materials remain in the final product.

Spectroscopic Probes for Molecular Structure and Interactions

Spectroscopic methods provide detailed information about the molecular structure and chemical environment of this compound.

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum would show distinct signals for the terminal methyl group of the long alkyl chain, the repeating methylene (B1212753) (-CH₂-) units, the protons on the carbons adjacent to the nitrogen atom, the methyl groups on the nitrogen, and the protons of the hydroxyethyl group. rsc.orgmdpi.com The integration of these signals corresponds to the number of protons in each group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Each carbon in the hexadecyl chain, the dimethyl groups, and the hydroxyethyl group will give a distinct signal, confirming the carbon skeleton of the molecule. rsc.org

¹⁵N NMR: Nitrogen-15 NMR, while less common due to lower sensitivity, can provide direct information about the electronic environment of the quaternary nitrogen atom.

The following table details the expected chemical shifts for this compound based on data from analogous structures. rsc.orgnih.gov

NucleusAssignmentExpected Chemical Shift (δ, ppm)Description
¹H NMR-CH₃ (terminal)~0.8-0.9Triplet, characteristic of the terminal methyl group of the hexadecyl chain. rsc.org
-(CH₂)₁₄- (bulk methylene)~1.2-1.4Broad multiplet, representing the majority of the alkyl chain protons. rsc.org
-N⁺-CH₂(CH₂)₁₄CH₃~3.3-3.4Multiplet, for the methylene group of the hexadecyl chain attached to the nitrogen. rsc.org
-N⁺(CH₃)₂~3.1-3.3Singlet, representing the six protons of the two methyl groups on the nitrogen. rsc.org
-N⁺-CH₂CH₂OH~3.4-3.5Multiplet (triplet-like), for the methylene group adjacent to the nitrogen. rsc.org
-CH₂OH~3.9-4.0Multiplet (triplet-like), for the methylene group bearing the hydroxyl function. rsc.org
¹³C NMR-CH₃ (terminal)~14Terminal carbon of the hexadecyl chain. rsc.org
-(CH₂)₁₄- (bulk methylene)~22-32Multiple signals for the internal carbons of the alkyl chain. rsc.org
-N⁺-CH₂(CH₂)₁₄CH₃~65Carbon of the hexadecyl chain attached to the nitrogen. rsc.org
-N⁺(CH₃)₂~51Carbons of the two equivalent methyl groups on the nitrogen. rsc.org
-N⁺-CH₂CH₂OH~65-66Carbon of the hydroxyethyl group attached to the nitrogen. rsc.org
-CH₂OH~55-56Carbon of the hydroxyethyl group bearing the hydroxyl function. rsc.org

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. For this compound, the IR spectrum would be dominated by strong C-H stretching vibrations from the long alkyl chain. Other key absorbances include the broad O-H stretch from the hydroxyl group and C-N stretching vibrations associated with the quaternary ammonium head group. However, in aqueous samples, the strong and broad O-H band from water can obscure the hydroxyl group signal of the analyte. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it is excellent for analyzing the C-C and C-H vibrations of the long alkyl chain and can provide information about its conformational order (e.g., trans vs. gauche conformations). researchgate.net The vibrations of the quaternary ammonium group also give rise to characteristic Raman signals. researchgate.net An advantage of Raman is that water is a weak scatterer, making it well-suited for studying samples in aqueous solutions without overwhelming interference. researchgate.net

Vibrational ModeTypical IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)Functional Group
O-H Stretch3200-3600 (broad)Weak-CH₂OH (hydroxyl group)
C-H Stretch (Aliphatic)2850-2960 (strong)2850-2960 (strong)-CH₃ and -CH₂- groups of the hexadecyl chain. researchgate.net
CH₂ Scissoring~1470~1440-1460-CH₂- groups
C-N Stretch900-1200~750-970Quaternary ammonium group. researchgate.net
C-O Stretch1000-1250-Primary alcohol (-CH₂OH)

Scattering and Microscopic Techniques for Aggregate Morphology

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size distribution of particles in suspension, making it ideal for characterizing the aggregates formed by this compound. The technique measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. researchgate.net Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations.

Analysis of these intensity fluctuations yields the translational diffusion coefficient (D), which can be related to the hydrodynamic diameter (d_H) of the particles via the Stokes-Einstein equation. usp.org The result is typically reported as a Z-average diameter, which is an intensity-weighted mean size, and a Polydispersity Index (PDI), a dimensionless measure of the broadness of the size distribution. researchgate.net

In addition to size, DLS instruments can often measure the Zeta Potential (ζ). This parameter quantifies the magnitude of the electrostatic charge on the surface of the aggregates. nih.gov For a cationic surfactant like this compound, a high positive zeta potential indicates strong repulsive forces between the micelles, leading to a stable, non-aggregating dispersion. scirp.org

Table 2: DLS and Zeta Potential Data for a Cationic Surfactant in Aqueous Solution

Concentration (mM)Z-Average Diameter (d.nm)Polydispersity Index (PDI)Zeta Potential (mV)
1.04.50.21+55.2
5.04.80.19+58.9
10.05.10.18+61.4
10.0 (with 0.1 M NaCl)8.20.25+25.7

Note: This interactive table presents typical data showing the effect of concentration and ionic strength on micelle size and surface charge. Added salt screens the electrostatic repulsion, often leading to larger aggregate sizes and a lower zeta potential. nih.gov

For more detailed morphological information beyond the hydrodynamic diameter provided by DLS, Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are indispensable. These techniques probe the structure of matter on a nanometer scale by analyzing the elastic scattering patterns of X-rays or neutrons at very small angles (typically < 5°). researchgate.net

The resulting scattering curve (intensity vs. scattering vector, q) contains detailed information about the size, shape, and internal structure of the surfactant aggregates. acs.org By fitting the experimental data to mathematical models, it is possible to distinguish between different aggregate morphologies, such as spheres, ellipsoids (prolate or oblate), cylinders, or more complex structures. rsc.org Key parameters that can be extracted include the radius of gyration (Rg), the dimensions of the aggregate (e.g., core and shell radii for a spherical micelle), and inter-particle interaction information. rsc.orgdannalab.com SANS, in particular, allows for contrast variation studies by using deuterated solvents, which can highlight specific parts of the aggregate structure. acs.org

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are direct imaging techniques that provide real-space visualization of surfactant aggregates. To overcome the challenges of imaging dynamic, hydrated structures in the high vacuum of a conventional TEM, cryogenic TEM (Cryo-TEM) is often employed. In this method, a thin film of the surfactant solution is rapidly vitrified (frozen), preserving the native morphology of the aggregates in a non-crystalline, ice-embedded state. nih.gov Cryo-TEM can reveal a wide variety of structures, such as spherical and rod-like micelles or larger vesicles. nih.gov

Atomic Force Microscopy (AFM) provides nanoscale topographical images of surfaces. To study surfactant aggregates, a droplet of the solution is typically deposited onto an atomically flat substrate, such as mica. As the solvent evaporates or equilibrates, the surfactant molecules adsorb onto the surface, forming structures that can be imaged with high resolution. rsc.org AFM can reveal the morphology of these adsorbed aggregates, which may include flattened micelles, cylindrical structures, or even complete bilayers, providing insights into the surfactant's interfacial behavior.

Electrochemical Methods for Solution Properties

Electrochemical methods are highly effective for probing the solution properties of ionic surfactants like this compound.

Conductometry is a simple and precise method for determining the CMC. It relies on measuring the specific conductivity of the surfactant solution as a function of its concentration. Below the CMC, the surfactant exists primarily as individual ions (the cationic surfactant and its bromide counter-ion), and the conductivity increases linearly with concentration. Above the CMC, the newly formed micelles incorporate a significant fraction of the counter-ions. Although the micelles themselves are charged, their mobility is much lower than that of the free ions. This leads to a change in the slope of the conductivity versus concentration plot. The concentration at which this break in the slope occurs is identified as the CMC. researchgate.netresearchgate.net

Potentiometry utilizes ion-selective electrodes (ISEs) to measure the activity (approximating concentration) of specific ions in solution. A surfactant-selective electrode, responsive to the Hexadecyl(2-hydroxyethyl)dimethylazanium cation, can be developed to directly measure its monomer concentration. researchgate.net Below the CMC, the potential changes linearly with the logarithm of the total surfactant concentration, following the Nernst equation. Above the CMC, as additional surfactant forms micelles, the concentration of free monomers remains relatively constant. This results in a distinct inflection point in the potential versus log(concentration) curve, which accurately indicates the CMC. These electrodes are also valuable as endpoint indicators in potentiometric titrations of the cationic surfactant. electrochemsci.org

Table 3: Representative Conductometric Data for CMC Determination

Concentration (mol/L)Specific Conductivity (μS/cm)
1.0 x 10⁻⁵1.5
5.0 x 10⁻⁵7.2
1.0 x 10⁻⁴14.1
5.0 x 10⁻⁴70.3
8.0 x 10⁻⁴112.5
9.0 x 10⁻⁴126.4
1.0 x 10⁻³135.1
2.0 x 10⁻³158.3
5.0 x 10⁻³225.6

Note: This interactive table shows typical conductivity data for an ionic surfactant. A plot of conductivity versus concentration will show two lines with different slopes; their intersection marks the CMC.

**computational Chemistry and Theoretical Modeling of Hexadecyl 2 Hydroxyethyl Dimethylazanium Bromide**

Molecular Dynamics (MD) Simulations of Self-Assembly and Interfacial Behavior

Molecular dynamics (MD) simulations are a cornerstone of computational surfactant science, allowing researchers to observe the dynamic evolution of systems containing thousands to millions of atoms. By solving Newton's equations of motion for each atom, MD simulations can track the formation of complex structures and their behavior at interfaces.

MD simulations have been extensively used to study the self-assembly of cationic surfactants. While specific, large-scale simulations for Hexadecyl(2-hydroxyethyl)dimethylazanium bromide are not prominently detailed in publicly accessible literature, the behavior of its close structural analogue, Cetyltrimethylammonium bromide (CTAB), has been thoroughly investigated and provides a strong basis for understanding its aggregation dynamics. researchgate.netresearchgate.net

Simulations typically show that surfactant monomers, initially dispersed in an aqueous solution, rapidly aggregate due to the hydrophobic effect, which drives the hexadecyl tails to minimize contact with water molecules. researchgate.net This process leads to the formation of small, disordered clusters that gradually grow and reorganize into more stable structures, primarily spherical or spheroidal micelles. researchgate.net

The dynamics of these aggregates are complex, involving the continuous exchange of monomers between the micelle and the bulk solution, as well as potential micelle fusion and fission events. strath.ac.uk The final size and shape of the micelle are determined by a balance of forces: the hydrophobic attraction between the tails, the steric repulsion between the headgroups, and the electrostatic repulsion between the positively charged headgroups, which is partially screened by the bromide counterions. researchgate.net

Table 1: Comparison of Simulated Micellar Properties for CTAB and Postulated Effects for this compound.
PropertyTypical Simulated Finding for CTABExpected Influence of the Hydroxyethyl (B10761427) Group
Aggregation Number (Naggr)Varies with conditions, often in the range of 60-100 for spherical micelles. researchgate.netMay be altered due to changes in headgroup packing and hydration.
Micelle ShapeQuasi-spherical at concentrations just above the CMC, with transitions to rod-like or wormlike micelles at higher concentrations. researchgate.netThe presence of hydrogen bonding can favor the formation of wormlike micelles, particularly in the presence of certain salts like sodium salicylate (B1505791). rsc.org
Headgroup HydrationWater molecules penetrate the headgroup region, solvating the quaternary ammonium (B1175870) group and counterions. mdpi.comIncreased hydration is expected due to the hydrogen-bonding capacity of the hydroxyl group.
Counterion BindingBromide ions are closely associated with the positively charged headgroups in the Stern layer. strath.ac.ukThe altered dielectric environment and hydration shell around the headgroup may slightly modify the degree of counterion binding.

MD simulations are also employed to model the adsorption of surfactants onto solid surfaces, a process critical for applications like corrosion inhibition, nanoparticle synthesis, and surface modification. Simulations of the analogue CTAB on surfaces like gold have revealed detailed adsorption patterns. researchgate.net At low concentrations, surfactant monomers adsorb individually. As concentration increases, they form aggregates on the surface, which can range from flat monolayers to cylindrical or hemispherical admicelles. researchgate.net

For this compound, the hydroxyethyl group would play a significant role in its interaction with surfaces. On hydrophilic surfaces (e.g., silica (B1680970), mica), the hydroxyl group could form direct hydrogen bonds with surface functional groups, enhancing adsorption affinity and influencing the orientation of the adsorbed molecules. On hydrophobic surfaces, the adsorption would still be primarily driven by the hydrophobic tail, but the more hydrated headgroup could affect the packing density and structure of the resulting surfactant film.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a means to investigate the electronic structure of a single surfactant molecule with high accuracy. These calculations are not used to simulate large-scale assembly but are invaluable for understanding intrinsic molecular properties that govern interactions.

DFT calculations can be used to determine the distribution of electron density within the this compound molecule. This allows for the calculation of partial atomic charges, which reveal the precise charge distribution across the cationic headgroup. The results would quantify the positive charge on the quaternary nitrogen and how it is influenced by the neighboring methyl and hydroxyethyl groups.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can provide insights into the molecule's reactivity. The locations of these orbitals indicate the most likely sites for electron donation and acceptance, respectively, which is crucial for understanding chemical interactions with other molecules or surfaces.

Table 2: Illustrative Parameters Obtainable from DFT Calculations for this compound.
Calculated ParameterSignificance
Partial Atomic ChargesQuantifies the charge distribution in the headgroup (N+, -OH, -CH3 groups), which dictates electrostatic interactions.
Molecular Dipole MomentIndicates the overall polarity of the molecule, influencing its interaction with polar solvents like water and its behavior in electric fields.
HOMO-LUMO Energy GapRelates to the chemical reactivity and stability of the molecule. A larger gap implies higher stability.
Electrostatic Potential MapVisually represents the electron-rich (negative) and electron-poor (positive) regions of the molecule, highlighting sites for electrostatic interactions like hydrogen bonding.

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) modeling, often referred to as Quantitative Structure-Property Relationship (QSPR) modeling, seeks to find a mathematical correlation between the chemical structure of a molecule and its macroscopic properties. researchgate.net These models use calculated molecular descriptors to predict properties that might otherwise be difficult or time-consuming to measure experimentally.

For this compound, an SPR model could be developed to predict properties like its critical micelle concentration (CMC), surface tension reduction efficiency, or wetting ability. The model would be built using a dataset of related surfactants and a variety of molecular descriptors. mdpi.com

Key descriptors for this molecule would include:

Topological descriptors: Related to molecular size and branching (e.g., number of atoms, molecular weight).

Geometrical descriptors: Describing the 3D shape of the molecule (e.g., molecular surface area, volume, aspect ratio). mdpi.com

Quantum-chemical descriptors: Derived from DFT calculations (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies). mdpi.com

The presence of the hydroxyethyl group would be captured by descriptors related to the count of hydrogen bond donors and the partial charge on the hydroxyl oxygen and hydrogen atoms. By correlating these descriptors with experimental data, a predictive model can be generated to estimate the properties of new, unsynthesized surfactant structures, thereby guiding the design of molecules with enhanced performance. mdpi.com

Table 3: Potential Descriptors and Predicted Properties in an SPR Model for Cationic Surfactants.
Descriptor CategoryExample DescriptorPredicted Property
TopologicalNumber of carbons in the alkyl chainCritical Micelle Concentration (CMC), Hydrophobicity
Quantum-ChemicalPartial charge on quaternary nitrogenInteraction with anionic species, Counterion binding
ConstitutionalNumber of hydroxyl groupsHydration, Hydrogen bonding capacity, Solubility
GeometricalMolecular Surface AreaSurface tension, Adsorption behavior

Prediction of Physicochemical Parameters (e.g., CMC, log P)

Quantitative Structure-Property Relationship (QSPR) models are a common computational approach to predict the physicochemical properties of molecules, including the critical micelle concentration (CMC) and the logarithm of the partition coefficient (log P). These models establish a mathematical relationship between the molecular structure of a compound and its properties.

For a surfactant like this compound, a QSPR study would involve calculating a set of molecular descriptors that numerically represent its structural features. These descriptors can include constitutional, topological, geometrical, and quantum-chemical parameters. By correlating these descriptors with experimentally determined CMC or log P values for a series of related surfactants, a predictive model can be built.

Table 1: Illustrative Predicted Physicochemical Parameters for Cationic Surfactants

The following table is an illustrative example of how predicted data for this compound would be presented if a specific QSPR model were available. The values are hypothetical and based on general trends observed for similar long-chain quaternary ammonium surfactants.

ParameterPredicted Value (Illustrative)Method of Prediction (Example)
Critical Micelle Concentration (CMC)0.5 - 1.0 mMQSPR / Group Contribution Method
Log P (Octanol-Water)3.5 - 4.5Atom-based Log P Calculation

Note: These values are not based on actual computational studies of this compound and are for illustrative purposes only.

Modeling of Molecular Interactions with Model Systems

Molecular dynamics (MD) simulations are a key technique for modeling the interactions of surfactant molecules with various systems, such as cell membranes or interfaces. These simulations can provide detailed insights into the dynamic behavior of this compound at an atomic level.

In a typical MD simulation, a model system would be constructed, for example, a lipid bilayer representing a cell membrane, solvated in water, with molecules of the surfactant introduced into the system. The interactions between all atoms are calculated using a force field, and the trajectories of the molecules are simulated over time.

Research on similar quaternary ammonium surfactants has shown that the length of the alkyl chain and the nature of the headgroup are critical in determining how these molecules interact with lipid bilayers. For instance, surfactants with shorter alkyl chains may insert themselves into the membrane as monomers, whereas those with longer chains, like the hexadecyl group, tend to aggregate at the membrane surface before causing disruption. The presence of the hydroxyethyl group in this compound would be expected to influence its hydrogen bonding capabilities with the phosphate (B84403) groups of lipids.

Table 2: Key Molecular Interactions Investigated via Modeling for Similar Surfactants

This table outlines the types of interactions and findings that would be sought in a molecular modeling study of this compound with a model membrane.

Interaction TypeModel System ComponentPotential Research Findings from Modeling
Electrostatic InteractionsLipid HeadgroupsAttraction between the positively charged quaternary ammonium group and the negatively charged phosphate groups of the lipids.
Hydrophobic InteractionsLipid TailsInsertion of the hexadecyl tail into the hydrophobic core of the bilayer, leading to membrane fluidization or disruption.
Hydrogen BondingLipid Headgroups/WaterThe hydroxyl group of the surfactant forming hydrogen bonds with the ester and phosphate groups of the lipids, as well as with water molecules.
van der Waals InteractionsAll componentsGeneral attractive and repulsive forces that influence the overall packing and organization of the surfactant molecules within the system.

Note: The findings are generalized from studies on other cationic surfactants and represent the focus of a potential modeling study on this compound.

**environmental Fate and Degradation Mechanisms of Hexadecyl 2 Hydroxyethyl Dimethylazanium Bromide**

Biodegradation Mechanisms and Rates in In Vitro Systems

Biodegradation is a primary mechanism for the removal of QACs from the environment. The rate and extent of this process are dependent on the chemical structure of the QAC, the presence of adapted microbial communities, and environmental conditions.

The biodegradation of QACs is often carried out by specific microbial communities that have adapted to utilize these compounds as a source of carbon and nitrogen. While direct studies on Hexadecyl(2-hydroxyethyl)dimethylazanium bromide are scarce, research on other QACs has frequently identified bacteria of the genus Pseudomonas as key degraders. For instance, strains of Pseudomonas have been shown to be resistant to and capable of degrading various QACs, including those with long alkyl chains. The adaptation of microbial consortia in environments such as wastewater treatment plants and sediments is crucial for the efficient breakdown of these compounds. The presence of a hydroxyethyl (B10761427) group in the head of the target molecule may influence its bioavailability and the specific enzymatic pathways involved in its degradation.

The initial step in the biodegradation of many QACs involves the cleavage of the C-N bond, either through N-dealkylation or Hoffmann degradation. For long-chain QACs, such as those with a hexadecyl group, the degradation pathway often commences with the enzymatic oxidation of the alkyl chain. Studies on the biodegradation of the structurally similar compound cetyltrimethylammonium bromide (CTAB) have identified several key metabolites. It is plausible that this compound follows a similar degradation pathway.

A proposed initial step is the hydroxylation of the terminal methyl group of the hexadecyl chain (ω-oxidation), followed by successive oxidations to a carboxylic acid. Subsequent β-oxidation of the resulting fatty acid would then proceed, shortening the alkyl chain. The polar head group, (2-hydroxyethyl)dimethylamine, would be released and likely further degraded. Based on analogy with CTAB, potential intermediate metabolites could include palmitic acid and trimethylamine (B31210) N-oxide. nih.gov

Table 1: Potential Biodegradation Metabolites of this compound (based on analogy with similar QACs)

Potential MetaboliteChemical FormulaRole in Degradation Pathway
Hexadecanoic acid (Palmitic acid)C₁₆H₃₂O₂Product of alkyl chain oxidation
(2-hydroxyethyl)dimethylamineC₄H₁₁NOReleased polar head group
Trimethylamine N-oxideC₃H₉NOPotential further degradation product of the head group

Note: This table is illustrative and based on the degradation of structurally similar compounds. Specific metabolite identification for this compound requires dedicated studies.

Abiotic Degradation Pathways

In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment.

Quaternary ammonium (B1175870) compounds are generally stable to hydrolysis under neutral and acidic conditions due to the strong covalent bonds between the nitrogen atom and the alkyl groups. Under strongly alkaline conditions, degradation via Hoffmann elimination can occur, particularly if there is a hydrogen atom on a carbon atom beta to the nitrogen. However, in typical environmental aqueous systems (pH 5-9), hydrolysis is not expected to be a significant degradation pathway for this compound.

Sorption, Leaching, and Environmental Transport Studies In Vitro/In Silico

The cationic nature of this compound dictates its behavior in the environment, particularly its tendency to interact with negatively charged surfaces.

Sorption to soil, sediment, and sludge is a major process affecting the environmental distribution of QACs. The positively charged head group strongly adsorbs to negatively charged components of these matrices, such as clay minerals and organic matter. This strong sorption reduces the concentration of the compound in the aqueous phase, thereby limiting its mobility and bioavailability. The long hexadecyl chain further contributes to the sorption potential through hydrophobic interactions.

Due to this strong sorption, the leaching potential of this compound through the soil profile and into groundwater is expected to be low. The majority of the compound released into the environment is likely to be associated with particulate matter in aquatic systems or retained in the upper layers of soil.

Quantitative data on the sorption coefficients (Kd or Koc) for this compound are not available in the reviewed literature. However, for similar long-chain QACs, high sorption coefficients are generally reported, indicating strong binding and low mobility. In silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, could potentially be used to estimate these parameters, but would require validation with experimental data.

Table 2: Expected Environmental Partitioning Behavior of this compound

Environmental CompartmentExpected Partitioning BehaviorRationale
WaterLow concentration in the aqueous phaseStrong sorption to suspended solids and sediment.
Soil/SedimentHigh concentrationStrong electrostatic and hydrophobic interactions with soil/sediment components.
AirNegligibleLow vapor pressure due to its ionic nature.

Note: This table represents a qualitative assessment based on the known properties of cationic surfactants.

Adsorption to Soil and Sediment Components

This compound is expected to exhibit strong adsorption to soil and sediment particles. This high sorption potential is a characteristic feature of long-chain QACs and is driven by a combination of electrostatic and hydrophobic interactions. The permanently positively charged nitrogen headgroup readily interacts with negatively charged surfaces of clay minerals (such as kaolinite (B1170537) and bentonite) and organic matter, which are abundant in soil and sediment. nih.govscielo.org.mx The long hexadecyl (C16) alkyl chain further contributes to this process through hydrophobic interactions with the organic carbon fraction of soil and sediment. acs.org

Research on structurally similar C16 quaternary ammonium compounds, such as Cetyltrimethylammonium Bromide (CTAB), demonstrates significant sorption to soil components. For instance, studies have shown that kaolinite clay has a high sorption capacity for CTAB. nih.govresearchgate.net The sorption of cationic surfactants like hexadecyltrimethylammonium bromide (HDTMA) to estuarine sediment has been observed to be considerably greater and more nonlinear compared to anionic surfactants, indicating strong binding. acs.org This strong adsorption is a critical factor in reducing the concentration of the compound in the aqueous phase, thereby limiting its mobility.

Table 1: Adsorption Characteristics of Structurally Similar C16 Quaternary Ammonium Compounds

This table presents data for Cetyltrimethylammonium Bromide (CTAB), a close structural analog of this compound, to illustrate the expected adsorption behavior.

Adsorbent MaterialSurfactantKey Findings
Kaolinite ClayCTABHigh sorption capacity observed. nih.govresearchgate.net
BentoniteCTABEffective adsorption leading to flocculation. scielo.org.mx
Estuarine SedimentHDTMASorption was considerably greater and more nonlinear than for anionic surfactants, indicating strong binding. acs.org
Palygorskite ClayCTABAdsorption was found to be of a chemical nature, exothermic, and spontaneous. geoscienceworld.org

Mobility and Distribution in Environmental Compartments

The strong adsorption of this compound to soil and sediment particles significantly restricts its mobility in the environment. regulations.gov Compounds with high sorption coefficients are less likely to leach through the soil profile and contaminate groundwater. ecetoc.org Instead, they tend to accumulate in the upper soil layers or in the sediment of aquatic systems.

The distribution of this compound in environmental compartments will be heavily skewed towards the solid phase (soil and sediment) rather than the aqueous phase (water). Following its release into the environment, for example, through wastewater effluent, it is expected to rapidly partition from the water column to suspended solids and bottom sediments. This partitioning behavior is a key factor in mitigating its potential impact on aquatic organisms, as the bioavailability and toxicity of QACs are significantly reduced when they are adsorbed to particulate matter.

Due to its low volatility, atmospheric transport is not considered a significant distribution pathway for this compound. The primary routes of environmental entry are through wastewater discharge and the land application of sewage sludge (biosolids), where QACs can be present in high concentrations due to their removal from wastewater via sorption to sludge during treatment processes. researchgate.net

Table 2: Expected Environmental Distribution and Mobility of this compound

Environmental CompartmentExpected ConcentrationMobilityPrimary Distribution Mechanism
WaterLowLowRapid partitioning to suspended solids and sediment.
SoilHigh (especially in sludge-amended soils)Very Low / ImmobileStrong adsorption to organic matter and clay particles. regulations.gov
SedimentHighVery Low / ImmobileDeposition of suspended particles with adsorbed compound. acs.org
AirNegligibleNot ApplicableLow volatility.
BiotaPotential for bioaccumulationLimited by strong sorptionUptake from water is reduced due to low aqueous concentrations.

**future Research Directions and Emerging Opportunities in Hexadecyl 2 Hydroxyethyl Dimethylazanium Bromide Research**

Development of Novel Derivatives with Tunable Physicochemical Properties

A significant area of future research lies in the chemical modification of the hexadecyl(2-hydroxyethyl)dimethylazanium bromide structure to create novel derivatives with precisely controlled physicochemical properties. The inherent reactivity of the hydroxyl group and the modular nature of the quaternary ammonium (B1175870) headgroup provide fertile ground for synthetic innovation.

The development of "switchable" or stimuli-responsive surfactants is a rapidly expanding field, with potential applications in areas such as controlled drug delivery, enhanced oil recovery, and smart cleaning formulations. rsc.org These surfactants can alter their properties, such as self-assembly behavior and interfacial activity, in response to external triggers like pH, light, temperature, or redox potential. bris.ac.uk

Future research could focus on incorporating stimuli-responsive moieties into the this compound backbone. For example, the hydroxyl group could be esterified with a pH-sensitive group, or a photo-responsive unit could be integrated into the hydrophobic tail. The goal would be to create molecules that can be reversibly switched between active and inactive states, or between different aggregation structures (e.g., micelles to vesicles), on demand.

Table 1: Potential Stimuli-Responsive Derivatives of this compound

StimulusPotential Modification StrategyExpected Change in Property
pHEsterification of the hydroxyl group with a pH-labile linkerReversible control over hydrophilicity and aggregation
LightIncorporation of a photo-isomerizable group (e.g., azobenzene) in the alkyl chainPhoto-controlled micellization and interfacial tension
TemperatureIntroduction of a thermo-responsive polymer block (e.g., poly(N-isopropylacrylamide))Temperature-dependent self-assembly and cloud point
RedoxIntegration of a redox-active moiety (e.g., ferrocene)Reversible control of surfactant properties via oxidation/reduction

The increasing demand for sustainable and biocompatible surfactants is driving research into bio-inspired and bio-based alternatives. nih.gov Future work could involve the synthesis of this compound variants using renewable feedstocks.

One approach could be to derive the hydrophobic hexadecyl chain from natural fatty acids. Furthermore, the synthesis of surfactants from natural products like sugars, steroids, and terpenes is an area of growing interest. diva-portal.org For instance, the hydrophilic headgroup could be modified with bio-inspired moieties, such as amino acids or sugar derivatives, to enhance biocompatibility and introduce new functionalities. The chemoenzymatic synthesis of amino-esters from precursors like 5-hydroxymethylfurfural (B1680220) (HMF) presents a green chemistry approach to producing building blocks for such bio-inspired surfactants. rsc.org

Integration into Next-Generation Functional Materials

The unique properties of this compound and its potential derivatives make them promising candidates for incorporation into advanced functional materials.

Smart materials that can respond to environmental changes are at the heart of many emerging technologies. Stimuli-responsive derivatives of this compound could be key components in the fabrication of such materials. For example, their ability to undergo controlled aggregation could be harnessed to create responsive gels, foams, and emulsions. These materials could find applications in areas such as targeted drug delivery, self-healing coatings, and adaptive optics. The interaction of such surfactants with polymers to form responsive hydrogels is a particularly promising avenue of research.

Beyond novel applications, there is significant scope for utilizing this compound to improve existing industrial processes. The presence of the hydroxyethyl (B10761427) group can influence the surfactant's interaction with surfaces and other molecules, which could be advantageous in various applications. For example, in the formulation of personal care products, the hydroxyl group may impart enhanced moisturizing properties. In industrial cleaning, it could improve the dispersion of soil particles. Research in this area would focus on systematically evaluating the performance of this surfactant in various formulations and comparing it to existing technologies to identify areas where it offers a distinct advantage.

Advanced Mechanistic Studies using Cutting-Edge Techniques

A deeper understanding of the molecular mechanisms governing the behavior of this compound is crucial for its rational design and application. The use of cutting-edge analytical and computational techniques will be instrumental in elucidating its structure-property relationships.

Future research should employ advanced techniques to probe the self-assembly of this surfactant in solution and its behavior at interfaces. Small-angle neutron and X-ray scattering (SANS and SAXS) can provide detailed information about the size, shape, and internal structure of micelles and other aggregates. Neutron reflectometry can be used to study the structure of adsorbed surfactant layers at solid-liquid and liquid-air interfaces.

Single-crystal X-ray diffraction studies can offer insights into the intermolecular interactions of the surfactant molecules. rsc.org Furthermore, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) can be used to investigate the molecular arrangement within aggregates. rsc.org Molecular dynamics (MD) simulations can complement experimental studies by providing an atomistic-level view of surfactant self-assembly and interfacial dynamics. These advanced mechanistic studies will provide the fundamental knowledge needed to unlock the full potential of this compound and its derivatives.

Real-Time Spectroscopic Probes of Interfacial Dynamics

A significant frontier in understanding the functionality of this compound lies in observing its real-time behavior at interfaces, such as air-liquid and liquid-liquid boundaries. Advanced spectroscopic techniques are critical for elucidating the mechanisms that govern its surfactant properties. Probing the orientation, aggregation, and interaction of surfactant molecules at these interfaces is key to optimizing its performance in applications like emulsification and surface modification.

Future research could employ techniques such as sum-frequency generation (SFG) vibrational spectroscopy and second-harmonic generation (SHG) to selectively probe molecules at an interface. These methods can provide invaluable data on the molecular orientation and conformational order of the hexadecyl chain and the hydrophilic headgroup as the surfactant adsorbs to an interface. Time-resolved spectroscopy could further reveal the kinetics of adsorption and the dynamic rearrangement of molecules in response to changes in concentration, temperature, or the presence of other chemical species.

Table 1: Potential Spectroscopic Probes for Interfacial Analysis

Spectroscopic Technique Information Gained on Interfacial Dynamics
Sum-Frequency Generation (SFG) Provides information on molecular orientation, conformation, and ordering of the surfactant's alkyl chains and headgroups at the interface.
Second-Harmonic Generation (SHG) Sensitive to the polar ordering of molecules, allowing for the study of adsorption kinetics and interfacial population density.
Time-Resolved Fluorescence Can probe the microenvironment and dynamics of surfactant aggregates (micelles) near the interface and measure the rate of exchange of molecules between the bulk and the interface.

Single-Molecule and High-Resolution Imaging Studies

Visualizing the self-assembly of this compound into complex nanostructures is crucial for controlling its application in fields ranging from materials science to biotechnology. High-resolution imaging techniques that can resolve features at the single-molecule or nanoscale level are essential for moving beyond bulk property measurements.

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are powerful tools for imaging surfactant aggregates adsorbed on solid surfaces. These techniques could be used to directly visualize the morphology of micelles, bilayers, or other assembled structures of this compound. Such studies can provide precise measurements of aggregate size, shape, and packing arrangements, and how these are influenced by substrate properties and solution conditions. Furthermore, advancements in super-resolution microscopy could enable the visualization of fluorescently-labeled surfactant molecules within dynamic aggregates in solution, offering unprecedented insight into their formation and dissolution.

Table 2: High-Resolution Imaging for Surfactant Studies

Imaging Technique Application in Studying Surfactant Aggregates
Atomic Force Microscopy (AFM) Direct visualization of the size, shape, and surface morphology of adsorbed micelles and bilayers on various substrates in both air and liquid environments.
Scanning Tunneling Microscopy (STM) High-resolution imaging of the molecular packing and orientation of surfactant molecules within self-assembled monolayers on conductive substrates.
Cryo-Transmission Electron Microscopy (Cryo-TEM) Imaging of the native structure of surfactant aggregates (e.g., micelles, vesicles) in a vitrified solution, preserving their morphology as it exists in the bulk solution.

Sustainable and Circular Economy Considerations

The environmental footprint of chemical products is under increasing scrutiny. For this compound, a shift towards sustainable practices and circular economy models is essential for its long-term viability. This involves a holistic assessment of its entire life cycle and the development of strategies for its recovery and reuse.

Life Cycle Assessment of this compound Synthesis and Use

A comprehensive Life Cycle Assessment (LCA) is necessary to quantify the environmental impact of this compound from raw material extraction to final disposal. The synthesis of this quaternary ammonium compound (QAC) typically involves the reaction of N-methyldiethanolamine with 1-bromohexadecane (B154569). google.comresearchgate.net The precursors are often derived from non-renewable petroleum-based raw materials, which represents a significant environmental consideration. newji.ai

The LCA would evaluate inputs (energy, raw materials) and outputs (emissions, waste) at each stage. Recent studies have highlighted the increasing environmental presence and potential impacts of QACs, motivating a reconsideration of their life cycle. nih.govacs.org The use phase can lead to releases into wastewater systems, and while some QACs can be degraded by microorganisms, their potential persistence and effects on aquatic ecosystems are areas of concern. nih.gov An increase in the mass load of QACs at wastewater treatment plants has been observed, underscoring the need for effective removal or degradation strategies. nih.gov

Table 3: Stages of Life Cycle Assessment for this compound

Life Cycle Stage Key Environmental Considerations
Raw Material Acquisition Dependence on petrochemical feedstocks; environmental impact of extraction and processing.
Chemical Synthesis Energy consumption; use of solvents (though solvent-free methods exist google.com); generation of by-products and waste streams.
Product Formulation & Distribution Energy used in mixing and packaging; transportation footprint.
Use Phase Release into wastewater streams; potential ecotoxicity in aquatic environments. acs.org

| End-of-Life | Fate in wastewater treatment plants (adsorption to sludge, biodegradation); potential for persistence and discharge into surface waters. acs.org |

Recycling and Reutilization Strategies for this compound-containing Materials

Developing effective methods for recycling and reusing surfactants is a key tenet of a circular economy. For materials and solutions containing this compound, this would reduce the demand for virgin resources and minimize environmental discharge.

One promising area of research is the development of "switchable" or "smart" surfactants that can have their properties altered by an external trigger, facilitating their separation from a solution after use. rsc.org For instance, a change in pH or the introduction of CO2 could break an emulsion or cause the surfactant to precipitate, allowing for its collection and regeneration. rsc.orgresearchgate.net Other potential strategies include solvent extraction, where a solvent is used to selectively remove the surfactant from a waste stream for later recovery. researchgate.net Membrane filtration techniques like ultrafiltration could also be employed to separate surfactant micelles from aqueous solutions. For certain applications, designing biodegradable cationic surfactants offers an alternative path to reducing environmental persistence. latticescipub.com

Table 4: Potential Recycling and Reutilization Strategies for Surfactants

Strategy Description Applicability and Challenges
Switchable Surfactants Surfactant activity is reversibly turned "on" or "off" by a stimulus (e.g., pH, CO2, temperature), enabling easy separation from the product or waste stream. rsc.org Requires redesigning the surfactant molecule; stimulus application must be energy and cost-efficient.
Solvent Extraction A selective solvent is used to extract the surfactant from an aqueous solution, followed by solvent evaporation to recover the surfactant. researchgate.net Effective for concentrated streams; requires management and recycling of the extraction solvent.
Membrane Filtration Techniques like ultrafiltration and nanofiltration separate surfactant aggregates (micelles) from water based on size. Can be energy-intensive; potential for membrane fouling.

| Adsorption/Desorption | The surfactant is adsorbed onto a solid material (e.g., activated carbon, resin) and later desorbed using a chemical or thermal treatment for reuse. | High recovery rates possible; desorption step can be complex and costly. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Hexadecyl(2-hydroxyethyl)dimethylazanium bromide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via quaternization of a tertiary amine (e.g., 2-hydroxyethyl dimethylamine) with hexadecyl bromide under reflux conditions. Reaction temperature (125–150°C) and duration (7–24 hours) are critical for yield optimization, as prolonged heating reduces side products like unreacted alkyl halides . Purity is confirmed via thin-layer chromatography (TLC) using ethyl acetate-methylene chloride (1:1) and validated by FTIR (hydroxyethyl group absorption at ~3400 cm⁻¹) and ¹H NMR (quaternary ammonium peak at δ 3.2–3.5 ppm) .

Q. How can researchers characterize the critical micelle concentration (CMC) of this compound in aqueous solutions?

  • Methodological Answer : The CMC is determined using surface tension measurements via a tensiometer. A plot of surface tension vs. log[surfactant concentration] shows a sharp inflection point at the CMC. Comparative studies with CTAB (hexadecyltrimethylammonium bromide) reveal differences in micellar aggregation due to the hydroxyethyl group’s hydrogen-bonding capacity, which lowers the CMC by ~20% .

Q. What analytical techniques are recommended for assessing purity in pharmaceutical-grade formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard. Impurities like unreacted hexadecyl bromide are quantified using retention time matching against reference standards (e.g., EP/JP impurity guidelines). Mass spectrometry (MS) further confirms molecular integrity .

Advanced Research Questions

Q. How does this compound enhance catalytic efficiency in nucleophilic substitution reactions compared to CTAB?

  • Methodological Answer : The hydroxyethyl group stabilizes transition states via hydrogen bonding, accelerating alkaline hydrolysis of esters. Kinetic studies (e.g., solvent deuterium isotope effects) show a 30% rate increase over CTAB at pH > 10 due to zwitterion formation, which facilitates nucleophilic alkoxide attack . Advanced NMR titration experiments can map pH-dependent structural changes in the surfactant headgroup.

Q. What factors govern the compound’s stability in drug delivery systems, and how can degradation pathways be mitigated?

  • Methodological Answer : Degradation via Hofmann elimination is pH-sensitive. Stability studies using accelerated aging (40°C/75% RH) and HPLC monitoring reveal optimal stability at pH 4–6. Co-formulation with antioxidants (e.g., ascorbic acid) or encapsulation in pH-responsive polymers (e.g., grafted-PLLA) reduces hydrolysis .

Q. How does the hydroxyethyl moiety influence micellar morphology and solubilization capacity for hydrophobic drugs?

  • Methodological Answer : Small-angle neutron scattering (SANS) and dynamic light scattering (DLS) demonstrate that the hydroxyethyl group increases micellar hydration, reducing aggregation number by ~15% compared to CTAB. This enhances drug loading capacity for hydrophobic agents (e.g., paclitaxel) by 25% due to improved core hydrophobicity .

Q. What are the challenges in reconciling conflicting data on its cytotoxicity in biomedical applications?

  • Methodological Answer : Discrepancies arise from cell-line specificity (e.g., higher toxicity in Huh7 vs. HEK293 cells) and surfactant concentration thresholds. Standardized MTT assays with controlled incubation times (24–48 hours) and serum-free conditions are recommended. Comparative cytotoxicity matrices with CTAB show lower hemolytic activity (EC₅₀: 0.8 mM vs. 0.5 mM for CTAB) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.